molecular formula C14H12O4 B1331763 1-(Furan-2-yl)-3-(2-hydroxy-4-methylphenyl)propane-1,3-dione CAS No. 51379-21-6

1-(Furan-2-yl)-3-(2-hydroxy-4-methylphenyl)propane-1,3-dione

Cat. No. B1331763
CAS RN: 51379-21-6
M. Wt: 244.24 g/mol
InChI Key: CLCWHQRLCMKVKI-UHFFFAOYSA-N
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Description

The compound "1-(Furan-2-yl)-3-(2-hydroxy-4-methylphenyl)propane-1,3-dione" is a multifunctional molecule that contains a furan ring, a hydroxy group, and a diketone moiety. This structure suggests potential reactivity in various chemical reactions and could serve as a building block in organic synthesis. The furan ring, in particular, is a versatile component in heterocyclic chemistry and is found in many natural products and pharmaceuticals.

Synthesis Analysis

The synthesis of furan-containing compounds can be achieved through various methods. For instance, a gold-catalyzed synthesis of 1-(furan-3-yl)-1,2-diones has been reported, which indicates that similar catalytic systems might be applicable for synthesizing the target compound . Another relevant synthesis approach is the one-pot synthesis of 3-(furan-2-yl)-4H-chromen-4-ones, which involves α-alkoxyalkylation catalyzed by K10 montmorillonite under solvent-free conditions . Although the target compound is not directly mentioned, these methods provide insight into potential synthetic routes that could be adapted for its preparation.

Molecular Structure Analysis

The molecular structure of furan derivatives can be complex, with the potential for various substituents to influence the overall properties of the compound. The synthesis of 3-trimethylsiloxy-1-(furan-3-yl)butadiene and its reactions with dienophiles, for example, demonstrates the reactivity of furan derivatives and the possibility of forming spiro compounds and other complex structures . This suggests that the target compound could also exhibit interesting reactivity patterns and structural features.

Chemical Reactions Analysis

Furan derivatives can participate in a range of chemical reactions. The atom-economical synthesis of polysubstituted furans from propargyl alcohols and terminal alkynes is an example of the versatility of furan chemistry . Additionally, the reactions of furan and alkylfurans with OH radicals have been studied, showing that furan derivatives can act as clean sources of unsaturated 1,4-dicarbonyls . These studies provide a foundation for understanding the potential reactions that "1-(Furan-2-yl)-3-(2-hydroxy-4-methylphenyl)propane-1,3-dione" might undergo.

Physical and Chemical Properties Analysis

The physical and chemical properties of furan derivatives can be influenced by their functional groups. For instance, the efficient synthesis of 3-phenylnaphtho[2,3-b]furan-4,9-diones in water and their fluorimetric study in solutions highlight the impact of the furan moiety on the optical properties of these compounds . The photoinduced oxidative annulation of furan derivatives also reveals the potential for these compounds to exhibit excited-state intramolecular proton transfer (ESIPT), which could be relevant for the target compound . These insights into the properties of furan derivatives are essential for understanding the behavior of "1-(Furan-2-yl)-3-(2-hydroxy-4-methylphenyl)propane-1,3-dione" in various environments.

Scientific Research Applications

Photocatalysis and Polyheterocyclic Synthesis

1-(Furan-2-yl)-3-(2-hydroxy-4-methylphenyl)propane-1,3-dione has been utilized in photocatalysis. A study demonstrated its use in a photoinduced oxidative annulation process, leading to the synthesis of highly functionalized polyheterocyclic compounds (Zhang et al., 2017).

Green Chemistry Applications

The compound is involved in green chemistry innovations, such as a one-pot synthesis approach for 3-(furan-2-yl)-4H-chromen-4-ones, utilizing solvent-free conditions and K10 montmorillonite as a catalyst (Han et al., 2016).

Structural Analysis and Theoretical Investigations

The structural characteristics of derivatives of this compound have been extensively analyzed using various spectroscopy techniques, providing insight into their molecular configurations and potential applications (Silva et al., 2018).

Novel Heterocyclization Approaches

Its role in the synthesis of polysubstituted furans through novel heterocyclization methods has been explored, contributing to advancements in organic synthesis (Damavandi et al., 2012).

Antimicrobial Research

Research into its derivatives has shown potential in antimicrobial applications, with studies indicating its effectiveness in forming metal complexes with significant antibacterial and antifungal properties (Sampal et al., 2018).

Luminescence and Optical Studies

The compound has been investigated for its luminescence properties, especially in the formation of metal complexes with various lanthanides, highlighting its potential in optical applications (Meshkova et al., 2011).

properties

IUPAC Name

1-(furan-2-yl)-3-(2-hydroxy-4-methylphenyl)propane-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O4/c1-9-4-5-10(11(15)7-9)12(16)8-13(17)14-3-2-6-18-14/h2-7,15H,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLCWHQRLCMKVKI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)CC(=O)C2=CC=CO2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40357803
Record name 1-(furan-2-yl)-3-(2-hydroxy-4-methylphenyl)propane-1,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40357803
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Furan-2-yl)-3-(2-hydroxy-4-methylphenyl)propane-1,3-dione

CAS RN

51379-21-6
Record name 1-(furan-2-yl)-3-(2-hydroxy-4-methylphenyl)propane-1,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40357803
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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